molecular formula C8H5ClFNO B15297928 3-(Chloromethyl)-7-fluoro-1,2-benzoxazole

3-(Chloromethyl)-7-fluoro-1,2-benzoxazole

Cat. No.: B15297928
M. Wt: 185.58 g/mol
InChI Key: QGALUIKHDRSRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-7-fluoro-1,2-benzoxazole is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-7-fluoro-1,2-benzoxazole typically involves the chloromethylation of 7-fluoro-1,2-benzoxazole. One common method includes the reaction of 7-fluoro-1,2-benzoxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave irradiation has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-7-fluoro-1,2-benzoxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include oxides and other oxygenated derivatives.

    Reduction: Products include reduced forms of the original compound with altered functional groups.

Scientific Research Applications

3-(Chloromethyl)-7-fluoro-1,2-benzoxazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-7-fluoro-1,2-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the chloromethyl group, which can form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-7-fluoro-1,2-benzoxazole is unique due to the presence of both chlorine and fluorine substituents on the benzoxazole ring. This combination imparts distinct chemical properties, such as increased reactivity and potential bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H5ClFNO

Molecular Weight

185.58 g/mol

IUPAC Name

3-(chloromethyl)-7-fluoro-1,2-benzoxazole

InChI

InChI=1S/C8H5ClFNO/c9-4-7-5-2-1-3-6(10)8(5)12-11-7/h1-3H,4H2

InChI Key

QGALUIKHDRSRDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)ON=C2CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.